Product packaging for Acid Orange 116(Cat. No.:CAS No. 12220-10-9)

Acid Orange 116

Cat. No.: B1170147
CAS No.: 12220-10-9
M. Wt: 496.5 g/mol
InChI Key: PHBKXNWUWOCVEI-UHFFFAOYSA-M
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Description

Global Significance of Azo Dyes in Industrial Chemistry and Environmental Concerns

Azo dyes represent the most significant class of synthetic colorants used today, constituting over 60% of the total dyes on the market and around 70% of all organic dyes produced globally. ekb.egnih.govijrrjournal.com Their widespread use in industries such as textiles, paper manufacturing, printing, and leather is due to their cost-effectiveness, high color intensity, good color fastness, and relative ease of synthesis. ekb.egnih.govijrrjournal.com The success of azo dyes is rooted in their simple manufacturing processes, extensive structural variety, and medium to high fastness to light and moisture. ekb.eg

Despite their industrial importance, azo dyes are a significant source of environmental concern. researchgate.net A large portion of these dyes used in industrial processes is not fixed to the substrate and is released into wastewater. mdpi.com The discharge of this colored wastewater into water bodies can block sunlight, which in turn inhibits photosynthesis and reduces dissolved oxygen levels, impacting aquatic ecosystems. ijrrjournal.commdpi.comijrar.org

The primary environmental and health risk associated with azo dyes stems from the reductive cleavage of the azo bond. ijrrjournal.com This breakdown can produce aromatic amines, a class of compounds that includes known carcinogens and mutagens. ijrrjournal.commdpi.comijrar.org Due to their chemical structure, many azo dyes are recalcitrant, meaning they resist biodegradation and can persist and bioaccumulate in the environment, posing long-term risks to aquatic life and human health. ijrrjournal.commdpi.comnih.gov

Academic Research Trajectories for Complex Organic Molecules like Acid Orange 116

The study of complex organic molecules such as this compound is part of a broader trend in environmental and chemical research. Advances in analytical chemistry, particularly high-resolution mass spectrometry, alongside increased computing power, now allow for a more systematic and detailed investigation of the complex interactions between millions of different organic compounds and ecosystems at a molecular level. eawag.ch This has given rise to a new field termed "ecology of molecules," which seeks to understand how the identity, diversity, and interactions of organic compounds influence ecological processes like nutrient cycling. eawag.ch

In the field of organic synthesis, research is increasingly driven by the pursuit of greater precision, efficiency, and sustainability, often referred to as "green chemistry". acs.org Key areas of focus include the use of enzyme catalysis and photocatalysis to create more environmentally benign synthetic routes. acs.org

For azo dyes specifically, a significant portion of academic research is dedicated to developing effective methods for their degradation and removal from industrial effluents. nih.gov Studies frequently investigate biodegradation pathways using various microorganisms capable of breaking down the dye structure. frontiersin.org Other research explores advanced oxidation processes, such as photocatalysis with materials like titanium dioxide, and ozonation, to mineralize these persistent organic pollutants. researchgate.netgjesm.net Toxicological studies are also a critical component of this research, aiming to evaluate the hazards posed by the dyes and their degradation byproducts. sdc.org.uk

Scope and Strategic Research Focus on this compound

This compound is a dark red-orange powder that is soluble in water. worlddyevariety.comxcwydyes.com Its industrial application is primarily in the dyeing of wool, polyamide (nylon), and blended fabrics containing wool. colorcominternational.comcncolorchem.comcncolorchem.com It is not typically used for printing purposes. worlddyevariety.comchemicalbook.com

The synthesis of this compound is a multi-step process. It begins with the diazotization of 3-Aminobenzenesulfonic acid, which is then coupled with Naphthalen-1-amine. worlddyevariety.comcolorfuldyes.com This intermediate product undergoes a second diazotization and is subsequently coupled with p-Cresol to form the final dye molecule. worlddyevariety.comchemicalbook.comcolorfuldyes.com

Research directly referencing this compound is limited, but studies on similar acid orange dyes provide context for its scientific interest. For instance, research on Acid Orange 7 and Acid Orange 10 has explored their removal from aqueous solutions through methods like adsorption and photocatalytic degradation. gjesm.netnih.gov Studies on the biodegradation of "acid orange" dyes by bacterial consortia have demonstrated the cleavage of the azo bond and subsequent mineralization of the compound. frontiersin.orgfrontiersin.org One patent describes a high-performance dye composition containing this compound, maltodextrin, and a stabilizer, which is claimed to improve the dye's exhaustion rate and the color fastness of the dyed fiber. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
C.I. Name This compound cncolorchem.com
CAS Number 12220-10-9 worlddyevariety.comcncolorchem.comcncolorchem.com
Molecular Formula C₂₅H₂₁N₄NaO₄S worlddyevariety.comcncolorchem.comcncolorchem.com
Molecular Weight 496.51 g/mol worlddyevariety.comcncolorchem.comcncolorchem.com
Appearance Dark red-orange powder worlddyevariety.comxcwydyes.comcolorcominternational.comcncolorchem.com
Class Disazo Dye worlddyevariety.com
Solubility Soluble in water worlddyevariety.comxcwydyes.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12220-10-9

Molecular Formula

C25H21N4NaO4S

Molecular Weight

496.5 g/mol

IUPAC Name

sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

PHBKXNWUWOCVEI-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of Acid Orange 116

Development and Optimization of Synthesis Routes for Acid Orange 116

This compound is a disazo acid dye primarily used for dyeing wool, polyamide fibers, and wool-blended fabrics. worlddyevariety.comcolorfuldyes.com Its synthesis is a multi-step process involving diazotization and coupling reactions, which are fundamental processes in the manufacturing of azo dyes. colorfuldyes.comchemicalbook.com

The production of this compound begins with 3-Aminobenzenesulfonic acid, which undergoes diazotization. The resulting diazonium salt is then coupled with Naphthalen-1-amine. This intermediate product is diazotized a second time and subsequently coupled with p-Cresol. worlddyevariety.comcolorfuldyes.com A final step involves the alkylation of the hydroxyl group, often with diethyl sulfate, to yield the final dye molecule. colorfuldyes.com The product is then isolated through salting out, filtration, and drying. colorfuldyes.com

Investigation of Diazotization and Coupling Reaction Parameters

The efficiency and quality of this compound synthesis are highly dependent on the precise control of reaction parameters during diazotization and coupling.

Diazotization: This reaction typically involves treating a primary aromatic amine with a source of nitrous acid in a strongly acidic solution. numberanalytics.comresearchgate.net Key parameters that are critical to control include:

Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable and potentially hazardous at elevated temperatures. researchgate.net Therefore, these reactions are typically carried out at low temperatures, generally between 0-5°C, to prevent the decomposition of the diazonium salt. numberanalytics.comtsijournals.com

Acid Concentration: A strong acid, such as hydrochloric acid or sulfuric acid, is essential to facilitate the formation of the nitrosonium ion, the reactive species in diazotization. numberanalytics.com

Reagent Stoichiometry: The precise molar ratios of the amine, sodium nitrite, and acid are crucial for achieving complete diazotization and minimizing side reactions.

Coupling: The coupling reaction involves the electrophilic attack of the diazonium ion on an activated aromatic compound, known as the coupling component. numberanalytics.comresearchgate.net Important parameters to control in this step are:

pH: The pH of the reaction medium is a critical factor. Coupling with phenols is typically carried out in weakly alkaline conditions, while coupling with aromatic amines is performed in weakly acidic solutions. scribd.com Incorrect pH can lead to the formation of undesired byproducts or prevent the reaction from occurring.

Temperature: Similar to diazotization, the coupling reaction is often performed at low temperatures to ensure the stability of the diazonium salt and control the reaction rate.

Concentration of Reactants: The concentrations of the diazonium salt and the coupling component influence the reaction rate and the potential for the formation of multiple products.

Table 1: Key Parameters in the Synthesis of Azo Dyes

ParameterDiazotizationCouplingRationale
Temperature 0-5°C numberanalytics.comtsijournals.comLow TemperaturesPrevents decomposition of unstable diazonium salts. researchgate.net
pH Strongly Acidic numberanalytics.comWeakly Acidic/Alkaline scribd.comOptimizes the formation of the electrophile and the nucleophilicity of the coupling component.
Reagents Primary Aromatic Amine, Sodium Nitrite, Strong Acid numberanalytics.comDiazonium Salt, Activated Aromatic Compound numberanalytics.comProvides the necessary reactants for the formation of the azo linkage.

Exploration of Catalytic Systems in Azo Dye Synthesis

While traditional azo dye synthesis relies on stoichiometric reactions, research is ongoing to explore the use of catalytic systems to improve efficiency, selectivity, and environmental footprint. Catalysis in dye synthesis can be broadly categorized into homogeneous and heterogeneous systems. unibo.it

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild conditions. unibo.it However, their separation from the product mixture can be challenging. unibo.it In the context of reactions relevant to dye synthesis, mineral acids are commonly used as homogeneous catalysts, particularly in processes like the hydrolysis of biomass to produce platform chemicals that can be precursors to dye intermediates. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are more easily separated and recycled. unibo.it Research into solid acid catalysts, such as sulfonated graphene oxide, has shown promise in reactions like the conversion of glucose to levulinic acid, a potential precursor for chemical synthesis. mdpi.com In the broader field of dye degradation, which involves breaking down azo bonds, various heterogeneous catalysts like metal oxides are extensively studied. nih.govmdpi.com For instance, CeO2 nanoparticles synthesized via microreactors have demonstrated enhanced catalytic efficiency in the degradation of Acid Orange 7. mdpi.com While not directly related to synthesis, these studies on catalytic degradation provide insights into the interactions between azo dyes and catalyst surfaces, which could inform the development of catalysts for synthesis.

The development of continuous flow processes for azo dye synthesis is also an area of active investigation. researchgate.net Continuous flow systems offer better control over reaction parameters like temperature and mixing, which is particularly advantageous for managing the exothermic and potentially hazardous nature of diazotization reactions. researchgate.net

Advanced Functionalization Strategies for this compound and Related Azo Dyes

Chemical Modification of Dye Structure for Enhanced Properties

The properties of this compound and other azo dyes can be tailored for specific applications through chemical modification. These modifications can influence factors such as solubility, affinity for different substrates, and lightfastness.

One common strategy involves the introduction of different functional groups onto the aromatic rings of the dye molecule. For example, the inclusion of sulfonate groups (-SO3H) is a key feature of acid dyes, enhancing their water solubility and their ability to bind to protein fibers like wool and polyamide through ionic interactions. mdpi.com The number and position of these groups can be varied to fine-tune the dye's properties.

Another approach is the cationization of cellulosic materials to improve their dyeability with anionic dyes like this compound. mdpi.com By chemically modifying cellulose (B213188) to introduce cationic sites, the affinity for anionic dyes is significantly increased, potentially reducing the need for large amounts of salt in the dyeing process. mdpi.com

Modification can also be achieved by altering the coupling component. For instance, the synthesis of novel azo dyes using different couplers can lead to a wide range of colors and properties. tsijournals.com The use of different aromatic amines and phenols as starting materials allows for the creation of a diverse library of azo dyes with tailored characteristics. google.com

Integration of this compound into Composite Materials for Specific Research Applications

Acid Orange dyes, including structures similar to this compound, are frequently used as model pollutants in environmental research to study the efficacy of various remediation technologies. This involves integrating the dye into composite materials to test their adsorptive or catalytic properties.

Adsorbent Materials: A significant area of research focuses on the development of low-cost adsorbents for the removal of dyes from wastewater. Materials like sepiolite (B1149698), a natural clay, have been modified to enhance their adsorption capacity for dyes like Acid Orange II. nih.gov Modification can involve a two-step process of heat treatment followed by functionalization with a surfactant like cetyltrimethylammonium bromide (CTAB). nih.gov Similarly, diatomite, another natural siliceous material, has been functionalized with CTAB to improve its ability to adsorb Orange G, a related azo dye. researchgate.net Biochar, derived from biomass, is another promising material that can be used to create composites for the removal of dyes like Acid Orange 7. mdpi.com

Catalytic Composites: Composite materials are also developed for the catalytic degradation of azo dyes. For example, biochar can be combined with titanium dioxide (TiO2) to create photocatalytic composites for the degradation of organic pollutants. mdpi.com The development of heterogeneous Fenton-like catalysts, where iron is supported on materials like clay, provides a pathway for the oxidative degradation of acid dyes. nih.gov

These research applications, while focused on dye removal, provide valuable information on the interactions between Acid Orange dyes and various material surfaces, which can be relevant for applications in sensing, diagnostics, or other advanced material science fields.

Advanced Degradation Pathways and Environmental Remediation Technologies for Acid Orange 116

Photocatalytic Degradation Studies of Acid Orange 116 and Analogues

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of recalcitrant organic pollutants like azo dyes. This process utilizes semiconductor materials that, upon irradiation with light of suitable energy, generate highly reactive species capable of breaking down complex dye molecules into simpler, less harmful substances.

Application of Semiconductor Photocatalysts (e.g., Titanium Dioxide, Bismuth Vanadate (B1173111), FeOCl/Biochar)

A variety of semiconductor materials have been investigated for the photocatalytic degradation of this compound analogues. Titanium dioxide (TiO2) is one of the most extensively studied photocatalysts due to its high efficiency, chemical stability, and low cost osti.govacs.orgneptjournal.com. Studies have demonstrated the effective degradation of dyes like Acid Orange 7 and Acridine Orange using TiO2 particles under UV and visible light irradiation osti.govacs.orgneptjournal.com. The process involves the photosensitized degradation of the dye on the TiO2 surface osti.govacs.org.

Other notable semiconductor photocatalysts include zinc oxide (ZnO) and various composite materials. Nanocrystalline ZnO has been successfully used for the solar-light-induced degradation of Orange G nih.gov. Doping ZnO with other metals, such as nickel, can enhance its photocatalytic activity under both sunlight and UV irradiation for the removal of dyes like Acid Orange 7 deswater.com. Furthermore, nanocomposites such as nickel oxide/copper oxide (NiO/CuO-NC) have shown high degradation potential for dyes like Orange II sodium salt, attributed to their large surface area and small particle size researchgate.netnih.gov. Iron oxide nanoparticles have also been employed as efficient photocatalysts for the degradation of Metanil yellow and Orange II acs.org.

Bismuth-based semiconductors, like bismuth molybdate (Bi2MoO6), have been utilized for the degradation of Orange G, showing high efficiency that can be maintained over several cycles mdpi.com. The combination of different materials, such as in Fe3O4@TiO2 composites, can also lead to enhanced photocatalytic efficiency by reducing the band gap and increasing the exposure of high-energy facets mdpi.com.

Elucidation of Reaction Kinetics and Quantum Efficiencies in Photocatalysis

The kinetics of photocatalytic degradation of azo dyes are often described by pseudo-first-order models nih.govacs.orgresearchgate.net. For instance, the degradation of Metanil yellow using iron oxide nanoparticles and the solar photodegradation of Orange G with nanocrystalline ZnO both follow pseudo-first-order kinetics nih.govacs.org. Similarly, the degradation of Acid Orange 7 by electrochemically generated hydroxyl radicals also follows a pseudo-first-order kinetic model researchgate.net.

The rate of degradation is influenced by several factors, including the initial concentration of the dye. Studies on Acid Orange 7 have shown that the degradation rate increases with an increase in the initial dye concentration up to a certain point, beyond which the rate may level off or decrease internationaljournalcorner.commdpi.com. This is often explained by the Langmuir-Hinshelwood model, which relates the reaction rate to the adsorption of the substrate on the catalyst surface mdpi.comnih.gov. At high concentrations, the catalyst surface becomes saturated, limiting the reaction rate mdpi.com.

The efficiency of the photocatalytic process is also dependent on the catalyst and the specific dye. For example, in the degradation of various azo dyes using a magnetite-based catalyst, the reaction rates followed the order: Orange 2 > Acid Red 66 > Acid Red 18 researchgate.net.

Dye AnaloguePhotocatalystKinetic ModelKey FindingsReference
Metanil yellow & Orange IIIron Oxide NanoparticlesPseudo-first-orderDegradation percentage increased with catalyst loading. acs.org
Orange GNanocrystalline ZnOPseudo-first-orderComplete degradation was achieved in 90 minutes under solar light. nih.gov
Acid Orange 7TiO2Langmuir-HinshelwoodDegradation rate increased with initial dye concentration up to a certain point. internationaljournalcorner.com
Various Azo DyesMagnetiteFirst-orderDegradation rates at 25°C were 62.3% for AR18, 79.6% for AR66, and 83.8% for OR2 in 180 minutes. researchgate.net

Mechanistic Investigations of Radical Generation and Degradation Pathways

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs when a semiconductor absorbs photons with energy exceeding its bandgap nih.govacs.org. These charge carriers migrate to the catalyst surface and participate in redox reactions, leading to the formation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) neptjournal.comnih.govacs.org. These radicals are powerful oxidizing agents that can break down the complex aromatic structures of azo dyes into simpler molecules, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions) neptjournal.comacs.org.

The generation of hydroxyl radicals can occur through the oxidation of water molecules or hydroxide ions by the holes in the valence band acs.org. Simultaneously, electrons in the conduction band can reduce molecular oxygen to form superoxide radicals (O2•−), which can also contribute to the degradation process and prevent the recombination of electron-hole pairs acs.org.

In the case of photosensitized degradation, such as with Acid Orange 7 on TiO2 using visible light, the process is initiated by the excitation of the dye molecule itself. The excited dye then injects an electron into the conduction band of the semiconductor, forming an oxidized dye radical osti.govacs.org. Surface-adsorbed oxygen plays a crucial role by scavenging the photogenerated electrons, thereby preventing the recombination of the oxidized dye radical and the injected electron acs.org. Mechanistic studies have identified intermediates such as 1,2-naphthoquinone and phthalic acid during the degradation of Acid Orange 7 acs.org.

Influence of Operational Parameters on Photocatalytic Efficiency (e.g., pH, Irradiation Time, Catalyst Loading)

The efficiency of the photocatalytic degradation of this compound and its analogues is significantly influenced by several operational parameters.

pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the dye molecules, which in turn influences the adsorption of the dye onto the catalyst surface—a critical step for efficient degradation internationaljournalcorner.comtandfonline.comscispace.com. For anionic dyes like Acid Orange 7 and Methyl Orange, degradation is generally favored in acidic conditions internationaljournalcorner.comtandfonline.comscispace.com. For instance, the degradation rate of Acid Orange 7 on TiO2 is highest at a pH of 3 and decreases significantly in basic conditions internationaljournalcorner.com. This is because a lower pH leads to a positively charged catalyst surface, which promotes the adsorption of anionic dye molecules tandfonline.com.

Irradiation Time: As the irradiation time increases, the extent of dye degradation also increases, eventually leading to complete mineralization neptjournal.com. For example, the degradation of Acridine Orange using TiO2 resulted in a significant decrease in Chemical Oxygen Demand (COD) and an increase in CO2 concentration over 6 hours of illumination neptjournal.com.

Catalyst Loading: The concentration of the photocatalyst is another crucial parameter. The degradation rate typically increases with catalyst loading up to an optimal point neptjournal.com. Beyond this point, an increase in catalyst concentration can lead to a decrease in efficiency due to light scattering and reduced light penetration through the solution neptjournal.com. For Acridine Orange, the most effective decomposition was observed with a TiO2 concentration of 300 mg/100 mL neptjournal.com. For Acid Orange 7, a catalyst dose of 0.8 g/L was found to be optimal for removal using Ni-doped ZnO nanoparticles deswater.com.

Dye AnaloguePhotocatalystParameterOptimal ConditionReference
Acid Orange 7TiO2pH3 internationaljournalcorner.com
Acridine OrangeTiO2Catalyst Loading300 mg/100 mL neptjournal.com
Acid Orange 7Ni-doped ZnOCatalyst Loading0.8 g/L deswater.com
Orange GNanocrystalline ZnOpH6.86 nih.gov

Adsorption-Based Removal Strategies for this compound in Aqueous Systems

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section focuses on the synthesis and characterization of novel adsorbents for the removal of this compound and its analogues.

Synthesis and Characterization of Novel Adsorbent Materials (e.g., Graphene Oxide, Modified Biomass, Functionalized Silica (B1680970), Metal Oxide Nanocomposites)

A diverse array of novel materials has been developed and characterized for the adsorption of azo dyes from aqueous solutions.

Graphene Oxide (GO): Graphene oxide is an excellent adsorbent for dyes due to its large surface area and the presence of various oxygen-containing functional groups (carboxyl, epoxy, hydroxyl) that can interact with dye molecules through electrostatic forces, hydrogen bonding, and π-π interactions nih.gov. GO has been successfully used for the removal of both cationic dyes like Acridine Orange and anionic dyes nih.govbohrium.comcedia.edu.ec. Studies have shown high removal efficiencies for Acid Orange at acidic pH values researchgate.net. The adsorption capacity of GO can be exceptionally high, with reported values of up to ~4.3 g of Acridine Orange per gram of GO researchgate.net.

Modified Biomass: Various forms of low-cost and abundant biomass have been modified to enhance their adsorption capacities for dyes feiic.orgfrontiersin.org. Sugarcane bagasse, chemically treated with sulfuric acid or formaldehyde, has shown potential for removing methyl red researchgate.net. Chitosan (B1678972), a biopolymer, has been modified and used in the form of beads or nanoparticles to remove dyes like Acid Orange 7 and Acid Orange 10 mdpi.comnih.gov. A hybrid nanocomposite of cross-linked chitosan-glyoxal/TiO2 demonstrated a maximum adsorption capacity of 390.5 mg/g for Reactive Orange 16 deswater.com. Other agricultural wastes, such as rice husk and water hyacinth, have also been modified with citric acid to effectively remove Congo Red researchgate.net.

Functionalized Silica: Silica nanoparticles, when functionalized with specific chemical groups, can become highly effective adsorbents for dyes. Aminosilane-modified silica has been investigated for the adsorption of Acid Orange 7, with the sorption capacity being influenced by factors like pH and the presence of other ions researchgate.net. Nano-silica modified with diamine showed rapid and complete removal of methyl orange under acidic conditions nih.gov. Organo-silica nanoparticles functionalized with a multi-hydroxyl-containing gemini surfactant exhibited a significantly enhanced adsorption capacity for methyl orange compared to unmodified silica nih.gov. Magnetic mesoporous silica nanoparticles functionalized with a cationic polymer brush have also been developed for the efficient removal of anionic dyes like methyl orange mdpi.com.

Metal Oxide Nanocomposites: Nanocomposites incorporating metal oxides are another promising class of adsorbents. A nickel oxide/copper oxide (NiO/CuO) nanocomposite demonstrated a high adsorption capacity for Reactive Red-2 researchgate.netnih.gov. Iron oxide nanoparticles derived from industrial waste have been shown to be highly effective for the adsorption of multiple dyes, including Reactive Orange 16, with a maximum adsorption capacity of ~2273.1 mg/g acs.org. Magnetic chitosan nanoparticles have also been used for the removal of Acid Orange 7 and Acid Orange 10 nih.gov. Copper oxide nanoparticles have also been studied for the removal of malachite green and congo red lupinepublishers.com.

Adsorbent MaterialDye AnalogueMaximum Adsorption Capacity (mg/g)Key FindingsReference
Graphene Oxide (ultrasonicated)Acridine Orange~4300Adsorption followed the Freundlich model. researchgate.net
Chitosan-glyoxal/TiO2 nanocompositeReactive Orange 16390.5Adsorption was well-described by Langmuir and Freundlich isotherms. deswater.com
Ethylenediamine-modified magnetic chitosan nanoparticlesAcid Orange 7~653 (3.47 mmol/g)Adsorption was spontaneous and exothermic. nih.gov
NiO/CuO NanocompositeReactive Red-2103Adsorption followed the Langmuir and Pseudo-second-order models. researchgate.netnih.gov
Reduced Iron Oxide DustReactive Orange 16~2273.1Adsorbent derived from industrial waste showed high efficiency. acs.org

Comprehensive Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, Redlich-Peterson)

The relationship between the amount of this compound adsorbed onto an adsorbent and the concentration of the dye remaining in solution at equilibrium is described by adsorption isotherms. Several models are used to analyze experimental data and understand the nature of the adsorption process.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scielo.br The Langmuir equation is often used to calculate the maximum adsorption capacity. For the adsorption of azo dyes, a good fit to the Langmuir model suggests a homogeneous distribution of active sites on the adsorbent. For instance, in the removal of Reactive Orange 16, the Langmuir isotherm was found to be suitable, indicating monolayer formation on the adsorbent surface. mdpi.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.br It suggests that the adsorption energy exponentially decreases as the adsorbent surface is covered by the adsorbate. This model is often used for multilayer adsorption with interactions between the adsorbed molecules. scielo.br

Redlich-Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. scielo.brresearchgate.net It can be applied in either homogeneous or heterogeneous systems and is useful for representing adsorption equilibrium over a wide concentration range. scielo.br When the Redlich-Peterson isotherm constant 'g' is equal to one, it simplifies to the Langmuir isotherm. science.gov

📊 Adsorption Isotherm Parameters for Azo Dye Removal

Isotherm ModelKey ParametersInterpretation
Langmuir qm (maximum monolayer adsorption capacity), KL (Langmuir constant)Describes monolayer adsorption on a homogeneous surface. scielo.br A higher qm indicates a greater adsorption capacity.
Freundlich KF (Freundlich constant related to adsorption capacity), n (heterogeneity factor)Describes multilayer adsorption on a heterogeneous surface. scielo.br A value of 1/n between 0 and 1 indicates favorable adsorption.
Redlich-Peterson KRP (Redlich-Peterson isotherm constant), aRP (constant), β (exponent between 0 and 1)A versatile model applicable to both homogeneous and heterogeneous systems. science.gov The exponent β indicates the heterogeneity of the adsorbent.

Kinetic and Thermodynamic Analysis of Adsorption Processes

Kinetic Analysis: The study of adsorption kinetics provides insights into the rate of dye uptake and the controlling mechanism of the adsorption process.

Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order (PSO) Model: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com The adsorption of many azo dyes, including Reactive Orange 16, has been found to follow the pseudo-second-order model, indicating that the adsorption is primarily controlled by chemisorption. mdpi.com

Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are crucial for determining the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous.

Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures. Conversely, a negative ΔH° indicates an exothermic process.

Entropy (ΔS°): A positive ΔS° reflects an increase in randomness at the solid-liquid interface during the adsorption process. mdpi.com

For example, a study on the removal of Reactive Orange 16 showed a slight positive value for ΔS°, indicating increased randomness at the adsorbent-adsorbate interface. mdpi.com

Microscopic and Spectroscopic Elucidation of Adsorption Mechanisms (e.g., Electrostatic Interactions, Hydrogen Bonding, π-π Stacking)

Understanding the interactions between this compound and the adsorbent at a molecular level is essential for designing more efficient remediation technologies.

Microscopic Techniques:

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the adsorbent before and after dye adsorption, revealing changes in the surface texture and porosity.

Energy Dispersive X-ray (EDX) Analysis: EDX is often coupled with SEM to determine the elemental composition of the adsorbent surface, confirming the presence of the dye after adsorption.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present on the adsorbent surface and helps to understand their involvement in the adsorption process. deswater.com Changes in the position and intensity of peaks after dye adsorption can indicate which functional groups are participating in the binding of this compound.

Zeta Potential Analysis: This technique measures the surface charge of the adsorbent at different pH values. For anionic dyes like this compound, a positively charged adsorbent surface at acidic pH would favor adsorption due to electrostatic attraction. mdpi.com

Adsorption Mechanisms:

Electrostatic Interactions: This is a significant mechanism, especially when the adsorbent surface has a charge opposite to that of the dye molecule. For anionic dyes, adsorption is generally favored at lower pH values where the adsorbent surface is more likely to be protonated and positively charged.

Hydrogen Bonding: This can occur between hydrogen atoms of the dye molecule and electronegative atoms (like oxygen or nitrogen) in the functional groups of the adsorbent.

π-π Stacking: This interaction can happen between the aromatic rings of the this compound molecule and the aromatic structures present in some adsorbents, such as activated carbon.

A study on the adsorption of a similar dye, Reactive Orange 16, attributed the mechanism to a combination of dipole-dipole hydrogen bonding, Yoshida H-bonding, n-π stacking interactions, and electrostatic attractions. deswater.com

Biodegradation and Bioremediation of this compound

Isolation and Characterization of Microbial Strains and Consortia for Dye Degradation

The isolation of potent microbial strains from contaminated environments is a key step in developing effective bioremediation strategies for this compound.

Researchers have successfully isolated and identified various bacterial strains with the ability to decolorize and degrade azo dyes. For instance, a bacterial strain identified as Staphylococcus hominis RMLRT03 was isolated from textile effluent contaminated soil and showed the ability to decolorize an acid orange dye. nih.gov Another study reported the isolation of Pseudomonas stutzeri from a final effluent treatment plant, which was capable of degrading an acid orange dye as a sole source of carbon. researchgate.net

Bacterial consortia, which are mixed cultures of different microbial species, have also been shown to be effective in degrading textile dyes. A consortium composed of four strains, Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, was reported to decolorize and degrade an acid orange dye. frontiersin.org

Enzymatic Decolorization and Mineralization Pathways

The biodegradation of this compound is primarily an enzymatic process. The initial and often rate-limiting step in the breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is typically carried out by azoreductase enzymes under anaerobic or microaerophilic conditions. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions.

Following decolorization, the complete breakdown of the resulting aromatic amines into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions is known as mineralization. nih.gov This complete degradation is crucial to prevent the accumulation of potentially harmful intermediates. A sequential anaerobic-aerobic process has been shown to be effective for the treatment of wastewaters containing azo dyes, where the anaerobic stage is responsible for decolorization and the aerobic stage for the degradation of the aromatic amines. sciepub.com

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Nutrient Sources, Inoculum Size)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental and nutritional factors. Optimization of these parameters is essential for achieving maximum decolorization and degradation rates.

pH: The pH of the medium affects the activity of the degrading enzymes and the surface charge of the bacterial cells. Most studies have found that a neutral to slightly alkaline pH range (pH 7.0-8.0) is optimal for the decolorization of acid orange dyes by bacteria. researchgate.net For instance, Staphylococcus hominis RMLRT03 showed optimal decolorization at pH 7.0. nih.gov

Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for the degradation of acid orange dyes is generally in the mesophilic range, between 30°C and 40°C. A bacterial consortium for acid orange degradation had an optimal temperature of 32°C frontiersin.org, while Staphylococcus hominis RMLRT03 performed best at 35°C. nih.gov

Nutrient Sources: The presence of suitable carbon and nitrogen sources is often necessary to support microbial growth and provide the required reducing equivalents for azo bond cleavage. Yeast extract is a commonly used and effective nitrogen source for the decolorization of acid orange dyes. nih.govfrontiersin.org Glucose is also frequently added as a co-substrate to enhance the degradation process. nih.gov

Inoculum Size: The initial concentration of the microbial culture can affect the rate of dye degradation. An optimal inoculum size ensures a sufficient population of microorganisms to carry out the degradation process efficiently.

Static vs. Shaking Conditions: Decolorization of azo dyes by bacteria is often more effective under static conditions, as the lower oxygen levels favor the activity of azoreductase enzymes. nih.govresearchgate.net

📊 Optimal Conditions for Acid Orange Dye Biodegradation

ParameterOptimal Range/ValueReference
pH 7.0 - 8.0 researchgate.net
Temperature 32°C - 35°C nih.govfrontiersin.org
Nitrogen Source Yeast Extract nih.govfrontiersin.org
Carbon Source Glucose nih.gov
Agitation Static nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) beyond Photocatalysis for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. While extensive research exists on AOPs for various azo dyes, specific studies detailing their application for this compound are limited. However, the principles and mechanisms of these technologies are broadly applicable to the degradation of complex azo dye structures.

Fenton and Fenton-like Systems (e.g., Fe(II)-mediated, Peroxymonosulfate Activation)

The Fenton process is a widely studied AOP that utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), leading to the formation of hydroxyl radicals. This classic system is highly effective for decolorizing and mineralizing azo dyes.

Fenton Reaction Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The effectiveness of the Fenton process is highly dependent on pH, with optimal conditions typically found in the acidic range (pH 3-4). researchgate.net The process involves a complex series of reactions that can completely break down the dye molecule. Fenton-like systems may employ other iron forms, such as zero-valent iron (Fe⁰) or iron oxides, which can also catalyze H₂O₂ decomposition. nih.govijche.com

Peroxymonosulfate (PMS) Activation: A promising alternative to the conventional Fenton system involves the activation of peroxymonosulfate (PMS) to generate sulfate radicals (SO₄•⁻). Sulfate radicals possess a high redox potential and can be more effective than hydroxyl radicals over a wider pH range. Transition metals like cobalt and copper, as well as their oxides, have been shown to be effective activators for PMS. nih.govscispace.com The activation process leads to rapid degradation of target pollutants.

Key Findings from Fenton-like Systems on Similar Dyes:

AOP SystemTarget DyeCatalystKey Findings
Heterogeneous Fenton Reactive Orange 16Fe₃O₄/MontmorilloniteAchieved 85.9% COD removal under optimal conditions (pH 3, 60 min reaction time). researchgate.nethacettepe.edu.tr
Photo-Fenton Reactive Orange 16Fe²⁺/H₂O₂/UVDegradation efficiency reached over 98% with the assistance of UV light. researchgate.net
PMS Activation Acid Orange 7CuO95.38% of the dye was removed within 15 minutes. scispace.com
PMS Activation Acid Orange 7Bi₂O₃-Co₃O₄Nearly 100% degradation was achieved within 12 minutes at a low catalyst concentration. nih.gov

Electrochemical Degradation Mechanisms and Kinetics

Electrochemical degradation is an AOP that uses an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants. This can occur through direct oxidation at the anode surface or indirect oxidation by electrochemically generated species like active chlorine (from chloride ions) or hydroxyl radicals. researchgate.net

The process is influenced by several key parameters, including electrode material, applied potential, current density, supporting electrolyte, and solution pH. scite.ai For azo dyes, the mechanism often involves the electrochemical generation of strong oxidants that attack the chromophoric azo bond, leading to rapid decolorization, followed by the slower mineralization of the aromatic intermediates. researchgate.netukm.my Studies on similar dyes like Reactive Orange 16 have shown that using platinum or charcoal-based composite electrodes can achieve high color removal efficiency, often exceeding 90% in under an hour. scite.aiukm.my The degradation kinetics are typically controlled by factors like the diffusion of dye molecules to the electrode surface. medjchem.com

Performance of Electrochemical Degradation on Reactive Orange 16:

ElectrodeSupporting ElectrolyteRemoval EfficiencyTimeReference
PlatinumNaCl93% Color Removal60 min researchgate.netscite.ai
Coconut Trunk Charcoal-Tin CompositeNaCl98.5% Color Removal20 min ukm.my

The results indicate that the choice of electrode material and the presence of electrolytes like NaCl, which can form powerful oxidizing agents like hypochlorite, play a crucial role in the efficiency of the degradation process. ukm.my

Exploration of Synergistic Effects in Hybrid AOP Systems

Combining different AOPs can lead to synergistic effects, enhancing the rate and efficiency of pollutant degradation. Hybrid systems are designed to overcome the limitations of individual processes, often resulting in faster mineralization and lower energy consumption.

Another approach involves coupling ultrasound (sonolysis) with Fenton or photocatalysis . The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized hot spots with high temperatures and pressures, leading to the formation of more radical species and promoting the catalytic activity. nih.gov

Synergies can also be achieved by adding oxidants like H₂O₂ or persulfate (S₂O₈²⁻) to photocatalytic systems. These agents can trap photogenerated electrons, reducing electron-hole recombination and freeing up more holes and generating additional radicals to participate in the degradation of the dye molecules. mdpi.com The combination of these processes often leads to a significant increase in the degradation rate compared to the individual treatments alone. nih.govmdpi.com

Spectroscopic and Advanced Analytical Characterization in Acid Orange 116 Research

Vibrational and Electronic Spectroscopies for Molecular Structure and Transformation

Vibrational and electronic spectroscopies are fundamental tools for probing the molecular structure of Acid Orange 116 and tracking its changes during degradation processes.

UV-Visible Spectroscopy is instrumental in quantifying the concentration of this compound in solutions and monitoring the decolorization process. The dye exhibits a characteristic maximum absorption wavelength (λmax) in the visible region, which is attributed to the n→π* transition of the azo (-N=N-) group. For instance, studies have reported the λmax for similar acid orange dyes to be around 486 nm. frontiersin.org The decrease in the intensity of this peak over time serves as a direct measure of the dye's degradation. frontiersin.orgmdpi.com For example, in the photocatalytic degradation of Acid Orange 10, the process was monitored by observing the decrease in absorbance at its λmax of 479 nm. jwent.net Similarly, during the degradation of Acid Orange II, changes in concentration were followed by measuring absorbance at 484 nm. appliedmineralogy.com This technique allows for the calculation of decolorization efficiency and provides insights into the kinetics of the degradation reaction.

Fourier Transform Infrared Spectroscopy (FTIR) provides detailed information about the functional groups present in the this compound molecule and the changes they undergo during degradation. The FTIR spectrum of a typical azo dye like this compound would show characteristic peaks corresponding to sulfonic acid groups, aromatic rings, and the crucial azo bond. The disappearance or shifting of these peaks after treatment confirms the breakdown of the dye's structure. frontiersin.org For example, in the study of adsorbents for dye removal, FTIR is used to identify functional groups like hydroxyl, alkyne, carbonyl, and methyl groups on the adsorbent surface that are crucial for the adsorption process. researchgate.net The technique can also confirm the successful incorporation of catalysts into supporting materials and the presence of essential functional groups for dye adsorption. researchgate.netgjesm.net

Interactive Table: Key Spectroscopic Data for Acid Orange Dyes

Spectroscopic TechniqueAnalyte/SystemKey Finding/ParameterWavelength/WavenumberReference
UV-Visible SpectroscopyAcid Orange in MSMMaximum absorption (λmax)486 nm frontiersin.org
UV-Visible SpectroscopyAcid Orange 10 DegradationMonitored at λmax479 nm jwent.net
UV-Visible SpectroscopyAcid Orange II DegradationMonitored at λmax484 nm appliedmineralogy.com
FTIR SpectroscopyAdsorbent for Dye RemovalIdentification of hydroxyl, alkyne, carbonyl, methyl groupsNot Specified researchgate.net

Chromatographic and Mass Spectrometric Techniques for Degradation Product Identification

To elucidate the degradation pathway of this compound, it is essential to identify the intermediate and final products formed during the treatment process. Chromatographic techniques coupled with mass spectrometry are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify volatile and semi-volatile degradation products. frontiersin.org After a degradation process, the treated sample can be extracted and analyzed by GC-MS. The gas chromatograph separates the various components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparing the spectra with established libraries. chromatographyonline.com For instance, in the degradation of Acid Orange 7, GC-MS was used to identify intermediates such as 4-hydroxybenzenesulfonic acid, 1,2-naphthalenedione, and phthalic anhydride. researchgate.net This information is critical for piecing together the degradation mechanism and assessing the final environmental impact of the treated effluent.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a highly sensitive and accurate technique used for the identification of a wide range of degradation products, including those that are non-volatile or thermally labile. nih.gov LC separates the compounds in the sample, and the QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent and fragment ions. ual.esscispace.com This allows for the confident identification of unknown metabolites and degradation intermediates. nih.gov The use of LC-(Q)TOF-MS is crucial for analyzing complex mixtures resulting from dye degradation, offering both quantification and structural elucidation of target and non-target compounds. ual.es

Microscopy and Surface Analysis for Adsorbent and Catalyst Characterization

The efficiency of degradation and adsorption processes for this compound often depends on the physical and chemical properties of the adsorbents and catalysts used. Various microscopy and surface analysis techniques are employed to characterize these materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. It is widely used to examine the surface texture, porosity, and particle shape of adsorbents and catalysts. researchgate.netjmaterenvironsci.com For example, SEM images can reveal a porous and heterogeneous surface structure of an adsorbent, which is favorable for dye uptake. scielo.brscielo.br Changes in the surface morphology after dye adsorption can also be observed, indicating the successful accommodation of dye molecules within the adsorbent's pores. jmaterenvironsci.com

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure and particle size of nanomaterials used as catalysts. chemrevlett.com TEM can confirm the formation of nanocrystals and their successful incorporation into a matrix. researchgate.net In studies of catalyst degradation, identical-location TEM can be used to observe changes in the size, thickness, and density of catalyst agglomerates over time. rsc.org

Atomic Force Microscopy (AFM) is a powerful tool for obtaining three-dimensional topographic images of surfaces at the nanoscale. nist.gov It can be used to investigate the surface roughness of materials and can be operated in both air and liquid environments. aimspress.comresearchgate.net AFM is particularly useful for studying the interaction between dye molecules and adsorbent surfaces, providing insights into the mechanisms of attachment. researchgate.net It can also be used to observe the formation of new structures on a surface following a reaction. acs.org

X-ray Diffraction and Spectroscopic Probes for Material Composition and Electronic States

To fully understand the materials used in this compound remediation, it is necessary to determine their crystalline structure, elemental composition, and the electronic states of the constituent atoms.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material. gjesm.net By analyzing the diffraction pattern, researchers can determine the crystal structure of catalysts and adsorbents. researchgate.netnih.gov For instance, XRD has been used to identify the crystalline structure of TiO2/chitosan (B1678972) catalysts as the anatase phase and to confirm that the modification of an adsorbent with a surfactant did not alter its original crystal structure. chemrevlett.comnih.gov

X-ray Absorption Fine Structure (XAFS) Analysis is a powerful element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. acs.org XAFS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the formal valence state and coordination chemistry of the absorbing atom, while EXAFS provides information on the distances, coordination number, and species of neighboring atoms. acs.orgmit.edu For example, XAFS has been used to determine the valency and octahedral site occupancy of vanadium in a natural vanadium-titanium (B8517020) magnetite catalyst used for dye degradation. appliedmineralogy.com

Mössbauer Spectroscopy is a highly sensitive technique used specifically for studying iron-containing materials. It provides detailed information about the chemical environment, oxidation state, and magnetic properties of iron atoms in a sample. mdpi.com In the context of catalysts for dye degradation, Mössbauer spectroscopy has been used to identify different iron phases, such as magnetite (Fe3O4) and maghemite, and to characterize their magnetic properties, which can be crucial for catalyst performance and recovery. rsc.orgmdpi.comfortuneonline.org

Interactive Table: Advanced Analytical Techniques and Their Applications in Acid Orange Research

Analytical TechniquePurposeExample Application in Acid Orange (or similar dye) ResearchReference
SEM Surface morphology imagingCharacterized the porous surface of sepiolite (B1149698) adsorbent. researchgate.net
TEM Internal structure and particle sizeCharacterized TiO2/chitosan catalyst nanoparticles. chemrevlett.com
AFM 3D surface topographyInvestigated reaction of formic acid on calcite surfaces. acs.org
XRD Crystalline phase identificationConfirmed the anatase phase of a TiO2 catalyst. chemrevlett.com
XAFS Local atomic structure & electronic stateDetermined vanadium valency in a magnetite catalyst. appliedmineralogy.com
Mössbauer Spectroscopy Iron chemical environmentCharacterized iron species in Fe/C-based composites. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Acid Orange 116

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cellmolbiol.org It is widely employed to determine optimized molecular geometry, analyze electronic properties, and predict chemical reactivity. researchgate.net For a dye like Acid Orange 116, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate fundamental characteristics. nih.govd-nb.info

Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total energy. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure. researchgate.netnih.gov

Electronic Structure: A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. nih.govacs.org A smaller energy gap suggests higher reactivity and is often associated with the color of the dye.

Reactivity: DFT allows for the calculation of global reactivity descriptors, which predict how a molecule will behave in a chemical reaction. researchgate.net These descriptors are derived from the HOMO and LUMO energies. For instance, studies on the similar Reactive Orange 16 dye show that it is a strong electrophilic system. nih.gov The solvent environment can significantly influence these electronic and reactivity properties. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Representative Azo Dye

This table illustrates typical parameters obtained from DFT calculations for an azo dye, based on findings for compounds like Tartrazine and Reactive Orange 16. nih.govresearchgate.net

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating capacity
LUMO EnergyELUMO-Electron-accepting capacity
Energy GapEgapELUMO - EHOMOChemical reactivity and kinetic stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Electronegativityχ-(EHOMO + ELUMO)/2Power of an atom to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron configuration
Electrophilicity Indexωχ² / (2η)Propensity to accept electrons
Nucleophilicity IndexNEHOMO - ELUMOPropensity to donate electrons

Molecular Dynamics Simulations of Interfacial Interactions (e.g., Adsorption on Material Surfaces)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org This technique is particularly valuable for understanding how dye molecules like this compound interact with various surfaces, a process central to both dyeing applications and environmental remediation efforts. rsc.orgdntb.gov.ua

MD simulations can model the adsorption of dyes onto materials such as activated carbon, montmorillonite, or titanium dioxide. rsc.orgacs.org By simulating the system at an atomic level, researchers can gain insights into:

Adsorption Energy: The strength of the interaction between the dye molecule and the adsorbent surface.

Binding Orientation: The preferred orientation of the dye molecule on the surface, revealing which functional groups are involved in the binding.

Interaction Forces: The nature of the forces driving adsorption, such as van der Waals forces, electrostatic interactions, or hydrogen bonding.

For example, combined experimental and MD simulation studies on other dyes have revealed their affinity for specific adsorbent materials, which aligns well with experimental adsorption data. researchgate.net Radial distribution function (RDF) analysis and interaction energy calculations from MD simulations can identify the specific atoms on both the dye and the surface that are most involved in the adsorption process. researchgate.net For this compound, MD simulations could predict its binding behavior on different textile fibers or on environmental particles like soil and sediment.

Table 2: Illustrative Interaction Energies from MD Simulation of Dye Adsorption

This table conceptualizes the output from an MD simulation studying the interaction of a dye molecule with a surface, breaking down the total interaction energy into its constituent parts.

Interaction TypeEnergy (kJ/mol)Description
Total Interaction Energy-250The overall strength of the adsorption. A negative value indicates a favorable interaction.
Van der Waals Energy-150Contribution from non-polar interactions, significant for large organic molecules.
Electrostatic Energy-100Contribution from charge-based interactions between the dye and a charged or polar surface.

Prediction and Mechanistic Insight into Degradation Pathways and Intermediate Formation

Computational methods are instrumental in predicting the likely pathways through which a complex molecule like this compound might degrade. This is crucial for assessing its environmental persistence and the potential toxicity of its breakdown products.

Theoretical studies can model various degradation processes, such as advanced oxidation processes or microbial degradation. The primary step in the breakdown of azo dyes often involves the reductive cleavage of the nitrogen-nitrogen double bond (–N=N–), which is responsible for the dye's color. nih.gov

Computational studies on similar azo dyes like Acid Orange 7 and Acid Orange 10 have successfully predicted the formation of various smaller aromatic compounds. nih.govresearchgate.net For Acid Orange 7, degradation is initiated by the cleavage of the azo bond, leading to intermediates such as p-aminobenzenesulfonic acid and 1-amino-2-naphthol. nih.gov Subsequent steps can involve desulfonation, deamination, and ring-opening reactions, ultimately leading to simpler molecules like benzoic acid, hydroquinone, and eventually carbon dioxide and water. nih.gov For a disazo dye like this compound, the degradation pathway would likely be more complex, involving the cleavage of two azo bonds and potentially generating a series of aromatic amine intermediates.

Table 3: Plausible Intermediates in the Predicted Degradation of this compound

Based on the known degradation pathways of other azo dyes, this table lists hypothetical intermediates that could be formed during the breakdown of this compound. nih.govresearchgate.net

Plausible IntermediateMolecular FormulaNote
3-Aminobenzenesulfonic acidC₆H₇NO₃SFrom cleavage of the first azo bond
AnilineC₆H₇NA potential further breakdown product
p-CresolC₇H₈OFrom cleavage of the second azo bond
Aromatic diamine intermediateC₁₆H₁₅N₃O₃SA complex intermediate resulting from the first azo bond cleavage

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Behavior (Focus on non-biological aspects)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a molecule with its activity or properties, respectively. ecetoc.org For environmental assessment, these models can predict the physicochemical properties and environmental fate of a chemical like this compound without extensive laboratory testing.

For non-biological environmental behavior, QSPR models can predict key parameters that govern how a chemical moves and partitions in the environment. canada.ca These predictions are based on molecular descriptors calculated directly from the two-dimensional or three-dimensional structure of the molecule.

Key non-biological endpoints that can be predicted include:

Water Solubility: Influences the concentration of the dye that can be found in aquatic systems.

Partition Coefficient (Log Kow): The octanol-water partition coefficient indicates a chemical's tendency to partition into fatty tissues versus water, which can be a proxy for partitioning into organic matter in soil and sediment.

Soil Adsorption Coefficient (Log Koc): Predicts the tendency of the chemical to adsorb to organic carbon in soil and sediment, affecting its mobility. canada.ca

These predictive models are vital for regulatory programs like the Chemicals Management Plan (CMP) for performing screening assessments of substances when experimental data is scarce. canada.ca

Table 4: Illustrative QSPR-Predicted Environmental Properties for this compound

PropertyPredicted ValueSignificance for Environmental Behavior
Water Solubility>1 g/LHigh solubility suggests it will primarily be found in the water column upon release. canada.ca
Log Kow (Octanol-Water Partition Coefficient)Low to ModerateA low to moderate value indicates a preference for the aqueous phase but with some potential to partition to organic matter.
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)ModerateSuggests that the dye will likely adsorb to suspended solids, sediments, or soil particles over time. canada.ca

Environmental Transformation and Mechanistic Fate Pathways of Azo Dyes

Abiotic Degradation Processes in Environmental Compartments (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves non-biological processes that break down chemical compounds. For azo dyes, the primary abiotic mechanisms considered are photolysis and hydrolysis. mst.dk

Photolysis: Azo dyes are designed to be light-stable, a property essential for their industrial application. While they possess chromophores that absorb light in the visible and UV spectrum, photolysis is generally not considered a primary degradation pathway in the environment. mst.dk However, advanced oxidation processes (AOPs), a form of abiotic degradation, have shown effectiveness. For instance, studies on the similar monoazo dye Acid Orange 10 demonstrated complete removal using a UV/TiO₂ photocatalysis process. gjesm.net Another study on Acid Orange II showed that a non-homogeneous Fenton reaction (using an iron-based catalyst and hydrogen peroxide) could effectively degrade the dye. appliedmineralogy.com These processes rely on the generation of highly reactive hydroxyl radicals that can non-selectively attack and break down the complex dye molecule.

Biotic Transformation Pathways under Aerobic and Anaerobic Conditions

Biotic transformation, or biodegradation, mediated by microorganisms is the principal pathway for the breakdown of azo dyes in the environment. This process typically requires a two-stage, sequential anaerobic and aerobic approach for complete mineralization. sciepub.comresearchgate.net

Anaerobic Transformation: Under anaerobic (oxygen-deficient) conditions, the initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). nio.res.incdnsciencepub.com This reaction is catalyzed by microbial enzymes called azoreductases. The reduction breaks the bond that connects the aromatic rings, resulting in the decolorization of the dye solution as the chromophore is destroyed. sciepub.com The products of this step are colorless, but potentially hazardous, aromatic amines. Studies on various "Acid Orange" dyes have demonstrated high color removal efficiencies (up to 90%) in the anaerobic stage of sequential treatment systems. sciepub.comsciepub.com

Aerobic Transformation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. cdnsciencepub.com However, these intermediates can often be mineralized under aerobic (oxygen-rich) conditions. sciepub.com A diverse microbial community can utilize these amines as a source of carbon and energy, breaking them down into simpler, less toxic compounds like carbon dioxide, water, and inorganic salts. cdnsciencepub.com While some specific bacterial strains have been found to reduce azo bonds directly under aerobic conditions, this is less common. canada.ca The sequential anaerobic-aerobic process is considered the most effective and logical pathway for the complete removal of azo dyes from wastewater. researchgate.net

Formation and Fate of Aromatic Amine Metabolites from Azo Linkage Cleavage

The reductive cleavage of the azo linkages in Acid Orange 116 is predicted to yield several aromatic amine metabolites. Based on its known chemical structure, which is synthesized from 3-Aminobenzenesulfonic acid, Naphthalen-1-amine, and p-Cresol, the cleavage of its two azo bonds would result in the formation of corresponding amines.

The primary metabolites expected from the complete reductive cleavage of this compound are:

Sulfanilic acid (4-aminobenzenesulfonic acid)

1,4-diaminonaphthalene (from the central naphthalene (B1677914) unit)

2-amino-p-cresol (4-methyl-2-aminophenol)

These predictions are supported by studies on other azo dyes. For example, the degradation of Acid Orange 7 yields sulfanilic acid and 1-amino-2-naphthalenol. canada.ca The fate of these aromatic amines is critical, as many are considered to be more toxic and potentially carcinogenic than the parent dye molecule. cdnsciencepub.com For instance, 2-amino-p-cresol, a predicted metabolite of this compound, has been identified as a strong allergen in animal studies. researchgate.net The subsequent aerobic degradation of these amines is therefore a vital step in detoxifying the effluent.

Table 1: Predicted Aromatic Amine Metabolites of this compound

Parent CompoundPredicted MetaboliteChemical FormulaPrecursor Moiety
This compoundSulfanilic acidC₆H₇NO₃S3-Aminobenzenesulfonic acid
1,4-DiaminonaphthaleneC₁₀H₁₀N₂Naphthalen-1-amine
2-amino-p-cresolC₇H₉NOp-Cresol

Role of Environmental Factors in Dye Transformation

Several environmental factors significantly influence the rate and extent of this compound degradation. These parameters affect both the chemical state of the dye and the activity of the microorganisms responsible for its transformation.

pH: The pH of the environment plays a crucial role. Abiotic degradation via Fenton's reaction is highly pH-dependent, with acidic conditions (pH below 4) generally favoring the reaction. appliedmineralogy.comcore.ac.uk For biotic processes, microbial activity is optimal within a specific pH range. For example, a bacterial consortium degrading an "Acid Orange" dye showed optimal decolorization at pH 7.5. frontiersin.org Extreme pH values can inhibit or denature the enzymes responsible for degradation.

Redox Potential: The redox potential of the environment determines whether conditions are anaerobic or aerobic. As established, low redox potential (anaerobic conditions) is essential for the initial reductive cleavage of the azo bonds. canada.ca Conversely, a high redox potential (aerobic conditions) is required for the subsequent oxidation and mineralization of the resulting aromatic amine intermediates. researchgate.net Therefore, a fluctuation between these two states, as seen in sequential treatment systems, is ideal for complete degradation.

Metal Speciation: The presence and chemical form (speciation) of metal ions can impact dye transformation. Certain metal ions, such as copper and iron, are known to interact with this compound, causing its color to darken or shift, which could affect its susceptibility to photolysis. dyespigments.net In biotic systems, while some metal ions are essential micronutrients for microbial growth, high concentrations of heavy metals can be toxic and inhibit enzymatic activity. core.ac.uk The speciation of these metals, which is influenced by pH and redox potential, determines their bioavailability and potential toxicity.

Table 2: Influence of Environmental Factors on this compound Degradation

FactorEffect on Abiotic DegradationEffect on Biotic Degradation
pH Strongly influential. Acidic pH often enhances AOPs like Fenton's reaction. appliedmineralogy.comInfluences microbial enzyme activity. Optimal degradation typically occurs near neutral pH (e.g., pH 7.5). frontiersin.org
Redox Potential Determines the dominant chemical species and reaction pathways.Crucial. Low redox (anaerobic) is required for reductive cleavage of azo bonds. High redox (aerobic) is needed for amine mineralization. researchgate.net
Metal Speciation Can act as catalysts (e.g., Fe²⁺/Fe³⁺ in Fenton's reaction) or form complexes with the dye. core.ac.ukCan be essential micronutrients or toxic inhibitors to microorganisms, depending on the metal and its concentration. Affects enzyme function.

Future Research Directions and Emerging Methodologies for Acid Orange 116

Application of Artificial Intelligence and Machine Learning in Predicting Dye Behavior and Designing Remediation Systems

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in environmental science, offering predictive capabilities that can revolutionize the management of azo dyes like Acid Orange 116. acs.org These computational approaches can model complex interactions between dye molecules and treatment systems, optimizing processes for maximum efficiency and minimal cost. sci-hub.se

Future research will likely focus on developing sophisticated ML models, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Genetic Algorithms (GA), to predict the degradation efficiency of this compound under various conditions. acs.orgsci-hub.se These models can analyze vast datasets encompassing variables like pH, temperature, catalyst type, and dye concentration to identify optimal parameters for remediation. sci-hub.se For instance, machine learning has been successfully used to predict the removal of other dyes, like Reactive Orange 16, using activated carbon, achieving high accuracy and identifying the most influential parameters in the adsorption process. researchgate.net Similarly, AI models have been employed to optimize the electrochemical oxidation of dyes, which can be applied to wastewaters containing dyes with similar structural characteristics. sci-hub.se

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, enhanced by machine learning, represent another promising frontier. acs.org By correlating the molecular structure of this compound with its behavior and toxicity, these models can help in designing more effective and targeted remediation strategies. Explainable AI (XAI) is also becoming crucial, as it provides insights into the rationale behind a model's predictions, for example, by identifying specific amino acid residues in enzymes or atomic features in a molecule that are key for degradation. nih.govnih.gov This deeper understanding can guide the engineering of more efficient biocatalysts or adsorbents.

Table 1: Application of AI/ML in Azo Dye Remediation

AI/ML TechniqueApplication in Azo Dye ManagementPotential for this compoundReference
Artificial Neural Networks (ANN)Modeling and optimizing the removal of pollutants from wastewater.Predicting degradation efficiency under various treatment conditions. sci-hub.se
Machine Learning Multiple Polynomial RegressionModeling the removal of Reactive Orange 16 by activated carbon, achieving 92% R-squared value.Developing predictive models for the adsorption of this compound on various materials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity and properties of chemicals based on their molecular structure.Assessing the potential toxicity and degradability of this compound and its byproducts. acs.org
Explainable AI (XAI)Decoding the underlying features for model predictions at atomic or amino acid levels.Identifying key molecular features of this compound that influence its interaction with remediation agents. nih.gov

Development of Sustainable and Eco-friendly Synthesis Approaches for Azo Dyes

The conventional synthesis of azo dyes, including the multi-step process for this compound which involves diazotization and coupling reactions using reagents like m-aminobenzenesulfonic acid, 1-naphthylamine, and p-cresol, often relies on harsh conditions and potentially hazardous chemicals. worlddyevariety.comcolorfuldyes.com Future research is heavily geared towards "green chemistry" to develop more sustainable synthesis routes.

Key emerging methodologies include:

Solvent-Free Synthesis: Grinding chemistry, where reactions are carried out by grinding solid reactants at room temperature, represents a significant green alternative. longdom.org This method minimizes waste, reduces reaction times, and often leads to high yields. longdom.orgrsc.org The use of solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), in solvent-free diazotization has proven effective and creates stable diazonium salts. researchgate.net

Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or ionic liquids is a major focus. researchgate.nettandfonline.com For example, an efficient synthesis of azo dyes has been developed using a Brønsted acidic ionic liquid as a promoter in water, under mild, metal-free conditions. researchgate.net

Sustainable Catalysts: There is a growing interest in using reusable and eco-friendly catalysts. tandfonline.com Nanocomposites, such as CuI-graphene, have been used as sustainable catalysts for azo dye synthesis in aqueous ethanol (B145695) solutions, offering high yields and energy savings. tandfonline.com Magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) also serve as recyclable catalysts in solvent-free synthesis, simplifying product isolation. rsc.org

These sustainable approaches aim to improve atom efficiency, reduce energy consumption, and minimize the generation of toxic waste, offering a greener life cycle for azo dyes like this compound. longdom.org

Advanced Characterization Techniques for In-situ Monitoring of Dye Degradation Processes

Understanding the kinetics and mechanisms of this compound degradation is crucial for optimizing treatment processes. Traditional monitoring often involves collecting samples for offline analysis, which can be time-consuming. Advanced characterization techniques that allow for real-time, in-situ monitoring are therefore a significant area of future research.

One of the most promising techniques is in-situ UV-visible spectroscopy . nih.govrsc.org By integrating a UV-visible detector directly into a reactor, researchers can continuously monitor the decolonization of dye solutions in real-time. nih.govrsc.orgupc.edu This approach has been used to compare the efficiency of different electrochemical advanced oxidation processes (EAOPs) for various azo dyes, revealing how molecular structure affects degradation speed. nih.gov Such a system could be invaluable for studying the degradation of this compound, providing immediate feedback on process efficiency.

Another powerful tool is Fourier-Transform Infrared (FTIR) Spectroscopy , particularly when combined with chemometrics like partial least squares (PLSR) regression. japsonline.com This combination allows for the quantitative analysis of specific compounds within a complex mixture. It has been successfully applied to determine the concentration of Acid Orange 7 and other dyes in commercial products. japsonline.com This technique could be adapted to monitor the disappearance of this compound and the appearance of degradation intermediates during treatment, offering insights into the reaction pathway.

These advanced techniques provide a dynamic view of the degradation process, enabling precise control and optimization of remediation technologies for azo dyes. nih.govjapsonline.com

Exploring Novel Materials and Biotechnologies for Enhanced Environmental Management of Azo Dyes

The development of highly efficient and cost-effective methods for removing azo dyes from wastewater is a primary goal of environmental research. Future efforts will continue to explore novel materials and biotechnological solutions.

Novel Adsorbent Materials: Research is focused on creating adsorbents with high surface area, specific functional groups, and easy separability.

Nanocomposites and Nanohybrids: Materials like chitosan (B1678972) combined with ternary composites (TiO2, ZnO, and kaolinite) have shown high efficiency in removing azo dyes. mdpi.com Magnetic nanocomposites, such as those made from MnFe2O4 or Fe3O4-N-GO@sodium alginate, are particularly attractive because they can be easily removed from water using a magnetic field after adsorption, simplifying regeneration and reuse. nih.govnih.govscispace.com ZrO2/CdMn2O4/CdO nanocomposites have also demonstrated high removal capacity for dyes like Acid Orange 10. mdpi.com

Bio-based Activated Carbons: Activated carbons derived from agricultural waste, such as Zea mays (corn) envelopes, are being investigated as low-cost, sustainable adsorbents for carcinogenic azo dyes. mdpi.comacs.org

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals (•OH), are effective for the complete mineralization of azo dyes. mdpi.com

Photocatalysis: Novel photocatalysts are being developed for use with visible light, which is more sustainable than UV irradiation. gjesm.net While TiO2 is a common photocatalyst, materials like bismuth vanadate (B1173111) (BiVO4) are being explored. gjesm.net Nitrocellulose membranes can also generate hydroxyl radicals under simulated sunlight to degrade dyes like Acid Orange 8. frontiersin.org

Fenton and Electro-Fenton Processes: These methods are highly efficient but researchers are working to optimize them, for example, by incorporating them into microbial fuel cells. researchgate.net

Biotechnologies: Bioremediation is an eco-friendly and cost-effective approach that uses microorganisms or their enzymes to break down pollutants. nih.govencyclopedia.pub

Microbial Consortia: Using a mix of bacterial strains, such as a consortium of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, has been shown to effectively decolorize and degrade other acid orange dyes. frontiersin.org

Microbial Fuel Cells (MFCs): MFCs are a promising technology that can simultaneously treat wastewater and generate electricity. westminster.ac.uk They can be used for the anaerobic reduction of azo dyes in the anode chamber or for enzymatic oxidation in the cathode chamber. westminster.ac.ukmdpi.com Coupling MFCs with other processes, like the Fenton reaction, can further enhance the degradation of refractory dyes. researchgate.net

Table 2: Emerging Remediation Technologies for Azo Dyes

TechnologySpecific Example/MaterialMechanism/AdvantageReference
Novel AdsorbentsMagnetic MnO-Fe2O3 compositeExcellent adsorption under acidic conditions; recoverable by magnetic separation. nih.gov
Novel AdsorbentsChitosan/TiO2-ZnO-kaolinite nanohybridHigh photocatalytic activity and adsorption capacity; uses biodegradable chitosan. mdpi.com
Novel AdsorbentsZea mays-derived activated carbonLow-cost adsorbent from agricultural waste for removal of carcinogenic dyes. acs.org
Advanced OxidationUV/TiO2 and Vis/BiVO4 photocatalysisGeneration of hydroxyl radicals to degrade dyes like Acid Orange 10. gjesm.net
BiotechnologyBacterial Consortium (e.g., Pseudomonas, Bacillus)Decolorization and mineralization of acid orange dyes under optimal pH and temperature. frontiersin.org
BiotechnologyConstructed Wetland-Microbial Fuel Cell (CW-MFC)In-situ degradation of azo dyes with simultaneous power generation. mdpi.com

Q & A

Basic: What experimental methods are most effective for synthesizing Acid Orange 116 and confirming its purity in academic settings?

To synthesize this compound, researchers typically employ diazotization and coupling reactions under controlled pH and temperature conditions . For purity confirmation, combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (FTIR, NMR). HPLC retention times and spectral peaks should align with published reference data, while impurities are quantified via area-under-the-curve analysis .

Basic: How can researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

Design a factorial experiment varying pH (3–11), temperature (20–80°C), and exposure time (0–72 hours). Use UV-Vis spectroscopy to monitor absorbance changes at the dye’s λmax (e.g., ~490 nm). Include control samples and replicate trials to minimize variability. Stability is quantified via half-life calculations and degradation rate constants derived from first-order kinetic models .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., wastewater)?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) paired with UV-Vis spectroscopy provides a cost-effective approach for preliminary quantification. For higher accuracy in complex samples, use HPLC-MS with a C18 column and electrospray ionization. Validate methods via spike-recovery tests (85–115% recovery) and calibration curves (R² ≥ 0.995) .

Advanced: How can conflicting data on this compound’s degradation pathways in advanced oxidation processes (AOPs) be resolved?

Contradictions often arise from differences in reactor setups, oxidant concentrations, or matrix effects. To resolve these:

  • Perform controlled experiments using standardized AOP conditions (e.g., fixed TiO2 catalyst loading and UV intensity).
  • Use LC-QTOF-MS to identify transient intermediates and propose degradation pathways.
  • Compare results with computational simulations (e.g., DFT calculations for radical attack sites) .

Advanced: What methodologies are suitable for elucidating the molecular interactions between this compound and biological systems (e.g., protein binding)?

Employ fluorescence quenching assays with bovine serum albumin (BSA) to study binding affinity. Calculate Stern-Volmer constants and thermodynamic parameters (ΔH, ΔS) via temperature-dependent experiments. Validate with molecular docking simulations to identify binding sites and interaction energies .

Advanced: How can researchers address discrepancies in reported ecotoxicological data for this compound across different aquatic organisms?

Discrepancies may stem from species-specific metabolic pathways or exposure conditions. Mitigate by:

  • Standardizing test organisms (e.g., Daphnia magna neonates of identical age).
  • Conducting acute (LC50) and chronic (NOEC) toxicity assays under OECD guidelines.
  • Applying probabilistic ecological risk assessment models to account for interspecies variability .

Advanced: What statistical approaches are recommended for reconciling contradictory adsorption efficiency data in this compound removal studies?

Use multivariate analysis (ANOVA or MANOVA) to identify significant variables (e.g., adsorbent dosage, initial dye concentration). Apply error propagation models to account for measurement uncertainties. Cross-validate results with machine learning algorithms (e.g., random forests) to rank variable importance .

Advanced: How can computational chemistry be integrated into experimental workflows to predict this compound’s behavior in novel solvents?

Leverage COSMO-RS simulations to predict solubility parameters and solvent-dye interactions. Validate with experimental Hansen solubility parameters (δd, δp, δh) derived from solubility tests in 10+ solvents. Use molecular dynamics (MD) simulations to model diffusion coefficients .

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